molecular formula C20H15F3N2O4 B12126161 2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid

2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid

Cat. No.: B12126161
M. Wt: 404.3 g/mol
InChI Key: YSZCBPGUQBZIHV-UHFFFAOYSA-N
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Description

2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid is a complex organic compound characterized by its unique quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the ethoxycarbonyl and trifluoromethyl groups. The final step involves the coupling of the quinoline derivative with benzoic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the quinoline core.

    Reduction: This reaction can alter the quinoline structure, potentially affecting its reactivity.

    Substitution: This reaction involves the replacement of specific functional groups, which can lead to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives.

Scientific Research Applications

2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It serves as a probe for studying biological processes involving quinoline derivatives.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Methoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid
  • 2-{[3-(Ethoxycarbonyl)-6-(trifluoromethyl)-4-quinolyl]amino}benzoic acid
  • 2-{[3-(Ethoxycarbonyl)-7-(difluoromethyl)-4-quinolyl]amino}benzoic acid

Uniqueness

2-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid is unique due to its specific substitution pattern on the quinoline core

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H15F3N2O4

Molecular Weight

404.3 g/mol

IUPAC Name

2-[[3-ethoxycarbonyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid

InChI

InChI=1S/C20H15F3N2O4/c1-2-29-19(28)14-10-24-16-9-11(20(21,22)23)7-8-12(16)17(14)25-15-6-4-3-5-13(15)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27)

InChI Key

YSZCBPGUQBZIHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=CC=C3C(=O)O)C(F)(F)F

Origin of Product

United States

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